H-N-Me-His(Boc)-OMe.HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H22ClN3O4 |
|---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-3-methoxy-2-(methylamino)-3-oxopropyl]imidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H21N3O4.ClH/c1-13(2,3)20-12(18)16-7-9(15-8-16)6-10(14-4)11(17)19-5;/h7-8,10,14H,6H2,1-5H3;1H/t10-;/m0./s1 |
InChI Key |
RMCNNILHJDAFIK-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
The Pivotal Role of Histidine and Its Derivatives in Chemical Biology and Peptide Science
Histidine is a unique proteinogenic amino acid, distinguished by its imidazole (B134444) side chain. rsc.org This side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor, a property that makes it a frequent participant in enzyme catalytic mechanisms where it facilitates proton shuttle. rsc.orgmdpi.com Furthermore, the nitrogen atoms in the imidazole ring are effective ligands for coordinating with metal ions such as zinc, copper, and iron, which is critical for the structure and function of many metalloproteins, including numerous zinc finger proteins involved in DNA binding. rsc.orgmdpi.com
The functional importance of histidine has spurred the development and use of its derivatives in chemical biology and peptide science. rsc.orgacs.org These derivatives serve as chemical tools to investigate the roles of histidine in biological systems. rsc.orgnih.gov For instance, modified histidine residues can be incorporated into peptides to probe and modulate protein structure, function, and interactions. acs.orgnih.gov Histidine is also a precursor to biologically important molecules like histamine (B1213489) and the dipeptide carnosine, which functions as an antioxidant and intracellular buffer. rsc.org The study of histidine derivatives, including methylated and other post-translationally modified forms, is crucial for understanding their diverse roles in health and disease. rsc.orgmdpi.com
Significance of Nα Methylation in Amino Acid and Peptide Chemistry
Nα-methylation, the addition of a methyl group to the alpha-nitrogen of an amino acid, is a strategic modification used in peptide chemistry to enhance the therapeutic potential of peptide-based drugs. scielo.org.mxnih.gov This seemingly minor alteration can profoundly influence the biological and pharmacokinetic properties of a peptide. nih.govresearchgate.net
One of the most significant benefits of Nα-methylation is the increased resistance to enzymatic degradation. scielo.org.mxresearchgate.net The methyl group provides steric hindrance that can block cleavage by proteolytic enzymes like aminopeptidases, thereby increasing the peptide's half-life in biological systems. scielo.org.mxresearchgate.netnih.gov
Furthermore, Nα-methylation introduces conformational rigidity to the peptide backbone. scielo.org.mx By removing the amide proton, it eliminates a hydrogen bond donor site, which can alter the peptide's secondary structure and pre-organize it into a specific conformation for receptor binding. scielo.org.mxnih.gov This can lead to improved biological activity and receptor selectivity. nih.gov The modification also impacts physicochemical properties; while it blocks a hydrogen bonding site, it can increase lipophilicity, which may improve membrane permeability and oral bioavailability—key challenges in peptide drug development. scielo.org.mxresearchgate.net The strategic incorporation of Nα-methylated amino acids is therefore a valuable tool for medicinal chemists to fine-tune the properties of peptide drug candidates. scielo.org.mxnih.gov
| Effect of Nα-Methylation on Peptide Properties | Description | References |
| Proteolytic Stability | Increases resistance to degradation by enzymes (e.g., proteases) due to steric hindrance at the cleavage site. | scielo.org.mxresearchgate.netresearchgate.net |
| Conformational Constraint | Restricts backbone flexibility by removing the N-H hydrogen bond donor, influencing secondary structure. | scielo.org.mxnih.gov |
| Receptor Selectivity | Can enhance binding affinity and selectivity for specific biological targets by inducing a favorable conformation. | nih.gov |
| Membrane Permeability | Often improves the ability to cross cell membranes by increasing lipophilicity. | scielo.org.mxresearchgate.net |
| Oral Bioavailability | Can lead to improved uptake when administered orally, a major goal in peptide drug design. | researchgate.net |
Rational Design of Imidazole Nitrogen Protecting Groups: the Role of Boc in Histidine Derivatives
The synthesis of peptides containing histidine presents unique challenges due to the nucleophilic nature of its imidazole (B134444) side chain. peptide.com If left unprotected during peptide coupling reactions, the imidazole nitrogen can cause undesirable side reactions, including acylation and, most notably, racemization of the activated histidine residue. peptide.compeptide.com To ensure the chemical and stereochemical integrity of the peptide, the imidazole ring must be temporarily masked with a protecting group. peptide.com
The choice of protecting group is critical and is guided by its stability under coupling conditions and its ease of removal during deprotection steps without damaging the final peptide. google.com Various groups like benzyloxymethyl (Bom) and trityl (Trt) have been employed, each with specific advantages and disadvantages. peptide.comchempep.com
The tert-butoxycarbonyl (Boc) group has been investigated as a protecting group for the imidazole nitrogen (Nim-Boc). peptide.comcdnsciencepub.com The Nim-Boc group effectively reduces the basicity and nucleophilicity of the imidazole ring, thereby suppressing side reactions. cdnsciencepub.com A key feature of the Nim-Boc group is its lability under acidic conditions, typically using trifluoroacetic acid (TFA). peptide.comchempep.com This makes it compatible with synthetic strategies where the Nα-amino group is also protected with an acid-labile group. However, because the side-chain Boc group is often removed at the same time as the N-terminal Boc group, its application is most suitable for preparing shorter peptides or for incorporating a histidine residue near the N-terminus of a longer peptide sequence. peptide.com
Overview of Nα Methyl L Histidine N Boc Methyl Ester Hydrochloride As a Versatile Synthetic Building Block
Comprehensive Synthetic Routes to Nα-Methyl-L-Histidine Methyl Ester Precursors
The initial stages of the synthesis focus on the preparation of key precursors, namely the Nα-methylated and esterified histidine derivatives. These transformations can be approached through various strategies, each with its own set of advantages and challenges.
Direct and Indirect Nα-Methylation Strategies for Histidine
The introduction of a methyl group at the α-nitrogen (Nα) of histidine is a critical transformation. This can be achieved through several methods, with direct methylation of the amino acid or its ester being a common approach.
One of the most effective methods for the Nα-methylation of amino acid esters is reductive amination . This reaction typically involves treating the amino acid ester, such as L-histidine methyl ester, with formaldehyde (B43269) in the presence of a reducing agent. Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently employed for this purpose. The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the secondary amine. The use of aqueous formaldehyde and zinc has also been reported as a viable method for the reductive N-methylation of amino acids. researchgate.net
Another strategy involves the use of methyl iodide. However, this method can lead to over-methylation, producing the dimethylated derivative as a significant byproduct, as the intermediate secondary amine is often more reactive than the starting primary amine. fishersci.com To circumvent this, the reaction requires careful control of stoichiometry and reaction conditions.
Indirect methods for Nα-methylation often involve the use of a protecting group on the α-amino group that can be methylated and subsequently removed. For instance, an oxazolidinone intermediate can be formed from the amino acid, which can then be methylated. This approach has been applied to the synthesis of various N-methyl amino acids. google.com
Table 1: Comparison of Nα-Methylation Strategies for Histidine Derivatives
| Method | Methylating Agent | Reducing Agent (if applicable) | Key Considerations |
| Reductive Amination | Formaldehyde | NaBH₄, NaBH₃CN, Zn | Generally high selectivity for mono-methylation; can be performed in aqueous media. researchgate.netnih.gov |
| Direct Alkylation | Methyl Iodide | N/A | Risk of over-methylation to the quaternary ammonium (B1175870) salt; requires careful control. fishersci.com |
| Oxazolidinone Intermediate | Methyl Iodide | Various | Multi-step process; can offer high stereochemical control. google.com |
Esterification Protocols for Methyl Ester Formation in Histidine Derivatives
The esterification of the carboxylic acid moiety of histidine is a fundamental step in the synthesis. Several established protocols can be employed to produce the methyl ester.
A widely used method is the treatment of L-histidine with thionyl chloride (SOCl₂) in methanol (B129727). This reaction proceeds through the formation of an acid chloride intermediate, which is then esterified by the methanol solvent. This method typically affords the L-histidine methyl ester dihydrochloride (B599025) salt in good yield. nih.gov
An alternative and convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. Current time information in Bangalore, IN. This system is efficient for the esterification of a wide range of amino acids, including histidine, and offers mild reaction conditions and straightforward workup procedures. The reaction generally produces the amino acid methyl ester hydrochloride. Current time information in Bangalore, IN.
It is also possible to perform the esterification on an N-protected histidine derivative. For example, N-Boc-L-histidine can be reacted with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the corresponding methyl ester. fishersci.com
Table 2: Selected Esterification Protocols for Histidine
| Reagent System | Product Form | Reported Yield | Reference |
| Thionyl Chloride / Methanol | L-Histidine methyl ester dihydrochloride | High | nih.gov |
| Trimethylchlorosilane / Methanol | L-Histidine methyl ester hydrochloride | Good to Excellent | Current time information in Bangalore, IN. |
| Methyl Iodide / K₂CO₃ (on N-Boc-His) | N-Boc-L-histidine methyl ester | 86% (for N-Boc-Ser) | fishersci.com |
Regioselective Protection of the Histidine Imidazole Moiety with Boc
The imidazole side chain of histidine possesses two nitrogen atoms, Nπ (N-1) and Nτ (N-3), which can both be protected. Achieving regioselective protection is a significant challenge in histidine chemistry. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the imidazole nitrogen due to its stability under various conditions and its facile removal with acid.
Strategies for Nπ-Boc vs. Nτ-Boc Isomer Control and Formation
The relative reactivity of the Nπ and Nτ nitrogens towards electrophiles like di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) is influenced by steric and electronic factors, as well as the reaction conditions. Generally, the Nτ-Boc isomer is the thermodynamically more stable product, while the Nπ-Boc isomer is often formed under kinetic control.
Direct Boc protection of Nα-protected histidine derivatives often leads to a mixture of Nπ-Boc and Nτ-Boc isomers. The separation of these isomers can be challenging. However, specific conditions can favor the formation of one isomer over the other. For instance, the use of specific bases and solvents can influence the regioselectivity.
Orthogonal Protection Schemes Applied to Histidine Derivatives
In peptide synthesis and the synthesis of complex amino acid derivatives, orthogonal protection schemes are crucial. nih.gov This means that different protecting groups can be removed selectively without affecting others. For the synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, an orthogonal strategy is essential.
A common approach involves the use of an Nα-protecting group that is stable during the introduction of the N(im)-Boc group. For example, if the α-amino group is protected with a benzyloxycarbonyl (Z) group, the imidazole can be Boc-protected. Subsequently, the Z group can be removed by hydrogenolysis, leaving the N(im)-Boc and methyl ester groups intact.
Alternatively, starting with L-histidine methyl ester, the α-amino group can be methylated first, followed by the protection of the imidazole nitrogen with a Boc group. This approach requires careful optimization to avoid side reactions.
Optimized Protocols for the Targeted Synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
An optimized synthesis of the target compound involves a strategic sequence of the aforementioned reactions. A plausible and efficient route would be the initial esterification of L-histidine, followed by Nα-methylation, and finally the regioselective Boc protection of the imidazole ring, followed by hydrochloride salt formation.
A Proposed Optimized Synthetic Route:
Esterification: L-Histidine is converted to L-Histidine methyl ester dihydrochloride using thionyl chloride in methanol. This provides a stable, crystalline starting material for the subsequent step.
Nα-Methylation: The L-Histidine methyl ester dihydrochloride is subjected to reductive amination. This is achieved by treating it with an aqueous solution of formaldehyde and a reducing agent like sodium borohydride in a suitable solvent such as methanol. The pH of the reaction is carefully controlled to favor the formation of the mono-methylated product.
N(im)-Boc Protection: The resulting Nα-Methyl-L-histidine methyl ester is then treated with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (B128534) or diisopropylethylamine in a solvent such as dichloromethane (B109758) or acetonitrile (B52724). This step introduces the Boc group onto one of the imidazole nitrogens. While a mixture of Nπ and Nτ isomers may form, for many applications, the mixture is used without separation. For specific applications requiring a single isomer, chromatographic separation would be necessary.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the purified Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester in a suitable anhydrous solvent like diethyl ether or ethyl acetate (B1210297) and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent. This precipitates the desired hydrochloride salt, which can be collected by filtration and dried.
This optimized protocol aims to maximize the yield and purity of the final product by utilizing well-established and high-yielding reactions while minimizing side products and purification challenges.
Reaction Conditions and Process Parameters for Efficient Synthesis
The efficient synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride involves a multi-step process that requires careful control of reaction conditions. Key steps typically include the protection of the α-amino and imidazole nitrogen, esterification of the carboxylic acid, and Nα-methylation.
The synthesis often commences with the protection of L-histidine. The α-amino group is commonly protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O). orgsyn.org This reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a base like sodium hydroxide (B78521). orgsyn.org Subsequently, the carboxylic acid is esterified to the methyl ester. A common method for this transformation is the reaction with methanol in the presence of an acid catalyst, such as trimethylchlorosilane (TMSCl) or thionyl chloride. mdpi.comresearchgate.net The use of TMSCl in methanol offers a convenient and mild method for this esterification, often resulting in good to excellent yields at room temperature. mdpi.comresearchgate.net
The Nα-methylation is a critical step that introduces the methyl group onto the α-amino nitrogen. This can be achieved through various methods, including reductive amination. One approach involves the reaction with formaldehyde in the presence of a reducing agent. liv.ac.uk Another strategy involves a two-step process of first installing a benzyl (B1604629) group via reductive amination with benzaldehyde, followed by methylation and subsequent debenzylation through hydrogenolysis. nih.gov
For instance, a plausible synthetic route could start from Nα-Boc-L-histidine, which is then esterified to form Nα-Boc-L-histidine methyl ester. nih.govthermofisher.comclearsynth.comcymitquimica.comthermofisher.com Subsequently, the imidazole nitrogen can be protected with a Boc group to yield N(α), N(im)-Di-Boc-L-histidine methyl ester. sigmaaldrich.comsigmaaldrich.com The final step would then be the selective Nα-methylation.
The following table summarizes typical reaction conditions for the key synthetic transformations:
| Transformation | Reagents | Solvent | Temperature | Key Considerations |
|---|---|---|---|---|
| Nα-Boc Protection | (Boc)₂O, NaOH | Dioxane/Water | 0°C to Room Temperature | Maintaining basic pH is crucial for the reaction to proceed efficiently. orgsyn.org |
| Esterification | Methanol, TMSCl | Methanol | Room Temperature | TMSCl is a convenient and mild reagent for this transformation. mdpi.comresearchgate.net |
| Imidazole Boc Protection | (Boc)₂O, Base (e.g., Triethylamine) | Acetonitrile or DMF | Room Temperature | The choice of base and solvent can influence the reaction rate and yield. researchgate.net |
| Nα-Methylation | Formaldehyde, Reducing Agent (e.g., Formic Acid) | - | Elevated Temperature | Careful control of stoichiometry is needed to avoid over-methylation. liv.ac.uk |
Addressing Impurity Formation and Developing Advanced Purification Strategies
During the synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, several impurities can arise. These can include unreacted starting materials, byproducts from side reactions, and diastereomers. For example, incomplete Nα-methylation can lead to the presence of the corresponding non-methylated precursor. Over-methylation is also a possibility, leading to the formation of the Nα,Nα-dimethylated product. Racemization at the α-carbon is another potential issue, particularly under harsh reaction conditions.
The degradation of the histidine imidazole ring can also occur, leading to various breakdown products. capes.gov.br For instance, reactions with reactive carbonyl species, which can form from the decomposition of solvents or reagents, can lead to the formation of Schiff base adducts. capes.gov.br
Advanced purification strategies are therefore essential to isolate the desired compound in high purity. Column chromatography on silica (B1680970) gel is a commonly employed technique. google.com The choice of eluent system is critical for achieving good separation of the target compound from impurities. A gradient of solvents with increasing polarity, such as a mixture of methanol and dichloromethane, is often used. google.com
Recrystallization is another powerful purification technique that can be used to obtain the final product in high crystalline purity. The choice of solvent for recrystallization depends on the solubility profile of the compound and its impurities.
The following table outlines common impurities and corresponding purification strategies:
| Impurity | Origin | Purification Strategy |
|---|---|---|
| Nα-Boc-L-histidine methyl ester | Incomplete Nα-methylation | Column Chromatography |
| Nα,Nα-dimethyl-L-histidine derivative | Over-methylation | Column Chromatography |
| Diastereomers | Racemization during synthesis | Chiral Chromatography or Diastereomeric Recrystallization |
| Imidazole degradation products | Side reactions with reactive species | Column Chromatography, Recrystallization |
Reactivity and Derivatization at the Nα-Methylated Amine Functionality of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
The Nα-methylated amine of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride exhibits distinct reactivity compared to a primary amine, which allows for selective chemical transformations.
The Nα-methylated amine can participate in amide bond coupling reactions with various carboxylic acids and their activated derivatives. However, the steric hindrance introduced by the methyl group can influence the reaction kinetics. Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt, HOAt), can be employed to facilitate the formation of the amide bond.
The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. For instance, the use of more reactive activated esters, such as pentafluorophenyl (Pfp) esters or N-hydroxysuccinimide (NHS) esters, can be advantageous.
The following table provides examples of coupling reagents used for amide bond formation with N-methylated amines:
| Coupling Reagent System | Description | Reference |
|---|---|---|
| DCC/HOBt | A classic carbodiimide-based coupling system. | researchgate.net |
| EDC/HOAt | A water-soluble carbodiimide, often used with HOAt to suppress racemization. | researchgate.net |
| HATU/DIPEA | A highly efficient aminium-based coupling reagent. | researchgate.net |
| Pfp esters | Activated esters that react readily with amines. | - |
Beyond amide bond formation, the Nα-methylated amine can undergo other functionalization reactions. For example, it can be further alkylated or arylated under appropriate conditions. Reductive amination with aldehydes or ketones in the presence of a suitable reducing agent can introduce additional substituents.
Furthermore, the Nα-methylated amine can be converted to other functional groups. For instance, derivatization with reagents like dimethylformamide dimethyl acetal (B89532) can lead to the formation of N-formyl derivatives. nih.gov The reactivity of the Nα-methylated amine allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and chemical biology. nih.gov
Transformations of the Imidazole-Boc Group in Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
The Boc protecting group on the imidazole nitrogen is crucial for directing the reactivity of the molecule during synthesis. However, its selective removal is often a necessary step to unmask the imidazole ring for further functionalization or to obtain the final target compound.
The deprotection of the imidazole-Boc group can be achieved under various conditions, and the choice of method often depends on the presence of other protecting groups in the molecule. While the Boc group is generally considered acid-labile, selective deprotection of the imidazole-Boc group in the presence of an Nα-Boc group can be challenging.
However, several methods have been developed for the selective cleavage of the imidazole-Boc group. One such method involves the use of sodium borohydride (NaBH₄) in ethanol (B145695) at room temperature. arkat-usa.orgresearchgate.net This method has been shown to be selective for the deprotection of N-Boc imidazoles, while leaving N-Boc protected primary amines intact. arkat-usa.orgresearchgate.net
Another approach for selective deprotection is thermolytic cleavage. Heating the compound in a suitable solvent, such as trifluoroethanol (TFE) or methanol, can lead to the removal of the Boc group. acs.org The temperature and reaction time can be optimized to achieve selective deprotection of the imidazole-Boc group. acs.org
The proposed mechanism for the NaBH₄-mediated deprotection involves the formation of a resonance-stabilized anion, which facilitates the departure of the Boc group as tert-butyl formate. researchgate.net
The following table summarizes conditions for the selective deprotection of the imidazole-Boc group:
| Reagent/Condition | Solvent | Temperature | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | Ethanol | Room Temperature | Selective for imidazole-Boc over Nα-Boc | arkat-usa.orgresearchgate.net |
| Heat | TFE or Methanol | 120-200°C | Can be optimized for selectivity | acs.org |
| Mild Acid (e.g., TFA in controlled amounts) | Dichloromethane | 0°C to Room Temperature | Can be challenging to achieve high selectivity | mcours.net |
Post-Deprotection Functionalization of the Imidazole Ring (e.g., Alkylation, Arylation)
The imidazole ring of histidine is a versatile nucleophile and can be functionalized at its nitrogen atoms following the removal of the Boc protecting group. The Boc group on the imidazole nitrogen is labile under specific conditions, and its removal unveils a reactive site for further modifications.
A method for the selective deprotection of N-Boc protected imidazoles using sodium borohydride (NaBH₄) in ethanol at room temperature has been reported, with yields ranging from good to excellent (75-98%). researchgate.netarkat-usa.org This method is noteworthy for its mildness and selectivity, as it leaves other protecting groups like N-Cbz, N-Fmoc, and benzyl esters intact. researchgate.netarkat-usa.org
Once the imidazole nitrogen is deprotected, it can undergo various functionalization reactions, including alkylation and arylation.
Alkylation:
Alkylation of the imidazole ring introduces alkyl groups onto one or both of the nitrogen atoms. The regioselectivity of this reaction can often be controlled by the choice of reagents and reaction conditions. For instance, in the context of peptides, on-resin Mitsunobu coupling of alcohols with peptides containing a π-N-alkylated histidine residue can lead to selective and high-yield alkylation of the τ-N nitrogen. nih.govrsc.org This reaction proceeds through an intramolecular mechanism involving a nearby acidic residue. nih.govrsc.org
Another approach involves the use of alkyl halides. The nucleophilic imidazole nitrogen can react with an alkyl halide in a bimolecular nucleophilic substitution (S"N"2) reaction. The choice of solvent and base can influence the outcome of the reaction.
Visible-light-promoted C–H alkylation of the imidazole ring at the C4 position has also been demonstrated using C4-alkyl-1,4-dihydropyridine (DHP) reagents. This method offers a different approach to functionalization, targeting the carbon framework of the imidazole ring rather than the nitrogen atoms. acs.org
Arylation:
Arylation of the imidazole ring involves the introduction of an aryl group. This can be achieved through several methods, including nucleophilic aromatic substitution (S"N"Ar) reactions and transition-metal-catalyzed cross-coupling reactions. nih.gov
In S"N"Ar reactions, electron-deficient aryl halides react with the nucleophilic imidazole nitrogen. The reaction is typically carried out in a polar aprotic solvent in the presence of a mild base. nih.gov For example, 2,4-dinitrofluorobenzene has been used to arylate the imidazole group of histidine, although its selectivity can be moderate. nih.gov
Transition-metal-catalyzed reactions, such as the Buchwald-Hartwig and Chan-Lam couplings, offer a broader scope for arylation, allowing for the introduction of a wider variety of aryl groups. nih.gov These reactions typically employ a palladium or copper catalyst to facilitate the coupling between the imidazole nitrogen and an aryl halide or aryl boronic acid.
| Functionalization | Method | Reagents | Key Features | Reference |
| Alkylation | Mitsunobu Coupling | Alcohol, Mitsunobu reagents | Selective N(τ)-alkylation in the presence of a proximal acid. | nih.govrsc.org |
| Alkylation | S"N"2 Reaction | Alkyl halide, Base | Direct alkylation of the imidazole nitrogen. | nih.gov |
| Alkylation | C-H Alkylation | C4-alkyl-1,4-dihydropyridine, Visible light | Chemoselective alkylation at the C4 position of the imidazole ring. | acs.org |
| Arylation | S"N"Ar Reaction | Electron-deficient aryl halide, Base | Introduction of electron-poor aryl groups. | nih.gov |
| Arylation | Cross-Coupling | Aryl halide/boronic acid, Metal catalyst (Pd or Cu) | Broad scope for introducing various aryl groups. | nih.gov |
Chemical Modifications at the Methyl Ester Moiety of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
The methyl ester group at the C-terminus of this compound is another site for chemical modification, allowing for the unmasking of the carboxylic acid or its conversion to other ester derivatives.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation in peptide synthesis and the modification of amino acid derivatives. This reaction is typically carried out under basic conditions.
A common method involves the use of an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water or methanol/water. Care must be taken to control the reaction conditions, as harsh basic conditions can lead to racemization or cleavage of the Boc protecting group.
An efficient protocol for ester hydrolysis using t-butylamine/methanol/water, with or without lithium bromide (LiBr), has been described. This method has been shown to be selective for the hydrolysis of esters in the presence of a Boc protecting group, although some racemization was observed in the presence of LiBr for certain amino esters. amelica.org
| Reagent System | Conditions | Selectivity | Reference |
| LiOH in THF/H₂O | Room Temperature | Generally good, but can affect Boc group with prolonged reaction times. | General Knowledge |
| NaOH in MeOH/H₂O | 0°C to Room Temperature | Effective, but potential for racemization and Boc cleavage. | General Knowledge |
| t-BuNH₂/MeOH/H₂O (± LiBr) | Reflux | Selective for ester over Boc group. LiBr can induce some racemization. | amelica.org |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. This reaction allows for the synthesis of a variety of ester derivatives with different properties.
Transesterification can be catalyzed by either acids or bases. In the context of a molecule with acid-labile (Boc) and base-labile groups, the choice of catalyst and reaction conditions is crucial.
Another approach could involve the use of a large excess of the desired alcohol in the presence of a suitable catalyst, such as a Lewis acid or a solid-supported catalyst, to drive the equilibrium towards the formation of the new ester.
| Catalyst Type | Example Catalyst | Conditions | Key Features |
| Acid | H₂SO₄, TsOH | Reflux in the desired alcohol | Risk of Boc group cleavage. |
| Base | NaOR (where R is the alkyl group of the desired alcohol) | Anhydrous conditions | Risk of racemization and other side reactions. |
| Enzymatic | Lipase (e.g., from Candida antarctica) | Mild temperature, organic solvent | High selectivity, environmentally friendly. |
Compound Names
| Abbreviation/Systematic Name | Full Chemical Name |
| This compound | Nα-Methyl-L-histidine(N-Boc)-methyl ester hydrochloride |
| Boc | tert-Butyloxycarbonyl |
| Cbz | Carboxybenzyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| DHP | Dihydropyridine |
| S"N"Ar | Nucleophilic Aromatic Substitution |
| THF | Tetrahydrofuran |
| LiOH | Lithium Hydroxide |
| NaOH | Sodium Hydroxide |
| LiBr | Lithium Bromide |
| TsOH | p-Toluenesulfonic acid |
| NaOR | Sodium alkoxide |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Configurational Assignment
NMR spectroscopy is the most powerful tool for the elucidation of molecular structures in solution. For Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the presence of key functional groups and provide insights into the electronic environment of each atom. The expected chemical shifts are based on the analysis of structurally related compounds, including N-methylated amino acids and Boc-protected histidine derivatives. chemicalbook.comsigmaaldrich.comresearchgate.nettdx.cat
The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The Nα-methyl group would appear as a sharp singlet, while the methyl ester protons would also present as a singlet, typically at a slightly different chemical shift. The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group are characterized by a prominent singlet in the upfield region. The protons of the histidine moiety, including the α-proton, the β-methylene protons, and the two imidazole ring protons, would show characteristic multiplicities and chemical shifts influenced by adjacent groups and the solvent.
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. The spectrum would clearly show the carbonyl carbons from the methyl ester and the Boc group at the downfield end. The carbons of the imidazole ring would appear in the aromatic region, while the aliphatic region would contain signals for the α-carbon, β-carbon, the N-methyl and O-methyl groups, and the carbons of the Boc group.
Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Imidazole H-2 | ~8.4 | s | Downfield shift due to electron-withdrawing Boc group. |
| Imidazole H-4 | ~7.3 | s | Position on imidazole ring. |
| α-H | ~4.6 | dd | Coupled to the two diastereotopic β-protons. |
| O-CH₃ | ~3.75 | s | Methyl ester group. |
| β-CH₂ | ~3.2 | m | Methylene protons adjacent to the chiral center. |
| Nα-CH₃ | ~2.8 | s | N-methyl group on the α-amino nitrogen. |
| Boc C(CH₃)₃ | ~1.5 | s | Nine equivalent protons of the t-butyl group. |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | ~171.0 |
| C=O (Boc) | ~155.0 |
| Imidazole C-2 | ~139.0 |
| Imidazole C-5 | ~136.0 |
| Imidazole C-4 | ~115.0 |
| Boc C(CH₃)₃ | ~81.5 |
| α-C | ~60.0 |
| O-CH₃ | ~53.0 |
| Nα-CH₃ | ~35.5 |
| β-C | ~28.5 |
| Boc C(CH₃)₃ | ~28.0 |
Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle by revealing through-bond and through-space correlations. researchgate.netipb.ptscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For the target molecule, a key COSY correlation would be observed between the α-proton and the β-methylene protons, confirming their direct connectivity within the amino acid backbone.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close in space, which is crucial for confirming stereochemistry and conformational details. Expected NOESY cross-peaks would include correlations between the Nα-methyl protons and the α-proton, as well as between the β-protons and the imidazole ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. The HSQC spectrum would allow for the unambiguous assignment of each carbon atom that bears protons, such as correlating the α-H signal to the α-C signal, the O-CH₃ proton signal to its corresponding carbon, and so on. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Formula Verification and Purity Analysis
Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis.
ESI is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like protected amino acids. In positive ion mode, ESI-MS of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester (free base, C₁₃H₂₁N₃O₄, Molecular Weight: 283.32 g/mol ) is expected to produce a prominent ion corresponding to the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with high accuracy, allowing for the confirmation of the elemental formula.
Predicted ESI-MS Data
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₃H₂₂N₃O₄]⁺ | 284.1605 |
| [M+Na]⁺ | [C₁₃H₂₁N₃O₄Na]⁺ | 306.1424 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation pattern for Boc-protected peptides is well-characterized and typically involves cleavages within the protecting group and the peptide backbone. nih.govwarwick.ac.ukresearchgate.net
Key expected fragmentation pathways for the [M+H]⁺ ion (m/z 284.16) include:
Loss of isobutylene: A characteristic fragmentation of the Boc group, leading to a loss of 56 Da (C₄H₈) and the formation of a carbamic acid intermediate. nih.gov
Loss of the entire Boc group: Subsequent loss of CO₂ from the carbamic acid intermediate, or direct loss of the entire Boc group (C₅H₈O₂), results in a total loss of 100 Da.
Loss of the methoxycarbonyl group: Cleavage of the ester can result in the loss of the ·COOCH₃ radical (59 Da).
Side-chain fragmentation: Cleavage of the Cα-Cβ bond is characteristic for amino acids and would result in an ion representing the N-terminal portion of the molecule, as well as a fragment corresponding to the imidazolemethyl cation.
Predicted MS/MS Fragmentation Data
| Predicted m/z | Proposed Loss/Fragment |
|---|---|
| 228.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 184.10 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 124.08 | [C₆H₁₀N₃]⁺ (Imidazolemethyl cation fragment) |
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for verifying the purity of the synthesized compound and for determining its enantiomeric integrity, which is critical for applications in stereospecific synthesis.
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the chemical purity of the compound. Using a C18 column with a mobile phase gradient (e.g., water and acetonitrile, often with an additive like trifluoroacetic acid), a single, sharp peak in the chromatogram indicates a high degree of purity. The purity is quantified by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector. For synthetic applications, purity levels are generally expected to be above 98%.
Enantiomeric Excess (e.e.) Determination: Since the starting material is L-histidine, the final product is expected to be the L-enantiomer. However, some racemization can occur during synthesis. The enantiomeric excess must be determined to ensure stereochemical purity. This is typically achieved using chiral chromatography. nih.govnih.gov
Chiral HPLC: The compound is analyzed on a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers, resulting in two separate peaks if both are present.
Chiral Gas Chromatography (GC): Alternatively, the compound may be derivatized to a more volatile form and analyzed by GC on a chiral column. nih.gov
In either method, the enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks (A_L and A_D) using the formula: e.e. (%) = [(A_L - A_D) / (A_L + A_D)] × 100. A high enantiomeric excess (e.g., >99%) is crucial for its use in stereoselective peptide synthesis.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of components within a mixture. For Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride and related compounds, reversed-phase HPLC is a commonly employed method.
Method development for N-methylated amino acid derivatives often involves a C18 (ODS) column. nih.gov A gradient elution is typically utilized to achieve optimal separation. For instance, a method could start with a high aqueous mobile phase composition and gradually increase the organic solvent concentration. A typical mobile phase system consists of an aqueous component, often water with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape and a common organic modifier such as acetonitrile (MeCN). nih.gov
A hypothetical HPLC method for the analysis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride is presented in the table below. The validation of such a method would involve assessing parameters like linearity, precision, accuracy, specificity, and sensitivity to ensure reliable and reproducible results.
| Parameter | Condition | Reference |
| Column | ODS-Hypersil (5 µm, 25.0 cm x 0.46 cm) | nih.gov |
| Mobile Phase A | 0.11% TFA in Water (v/v) | nih.gov |
| Mobile Phase B | 0.11% TFA in Acetonitrile (v/v) | nih.gov |
| Gradient | Isocratic 80:20 (A:B) for 2 min, linear gradient to 62:38 over 46 min | nih.gov |
| Flow Rate | 1.1 mL/min | nih.gov |
| Detection | UV at 220 nm | sielc.com |
| Injection Volume | 10 µL | nih.gov |
This table represents a typical starting point for method development, and conditions may require optimization for the specific compound.
Chiral Chromatography for Stereoisomeric Purity of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
The biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Therefore, confirming the enantiomeric purity of chiral building blocks like Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride is critical. Chiral chromatography is the premier technique for this purpose, enabling the separation of enantiomers.
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the separation of N-protected amino acid derivatives. tandfonline.com For N-t-BOC amino acid methyl esters, CSPs like Chiralcel OF have shown excellent enantioselectivity. tandfonline.com The mobile phase in chiral separations is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. The addition of a small amount of an acidic modifier like TFA can be beneficial for N-t-BOC protected derivatives. tandfonline.com
The elution order of enantiomers can vary depending on the specific CSP and analyte. For example, on Chiralpak AD, the L-forms of N-t-BOC α-amino acids and their esters were found to elute last in all cases studied. tandfonline.com
| Parameter | Condition | Reference |
| Chiral Stationary Phase | Chiralcel OF | tandfonline.com |
| Mobile Phase | 2-Propanol/Hexane (e.g., 1/100 v/v) with 0.1% TFA | tandfonline.com |
| Flow Rate | Typically 0.5 - 1.0 mL/min | |
| Detection | UV at a suitable wavelength (e.g., 220 nm) | sielc.com |
This table outlines a general approach for the chiral separation of N-Boc protected amino acid esters. The specific mobile phase composition and flow rate would need to be optimized for baseline separation of the enantiomers of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. For Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, key characteristic absorptions would be expected for the ester, carbamate (B1207046), and imidazole functional groups.
The amide I band, primarily due to the C=O stretching vibration, is particularly sensitive to the local environment and conformation of the peptide backbone. nih.govacs.org In histidine-containing peptides, the position of the amide I band can be influenced by the protonation state and tautomeric form of the imidazole ring. nih.govacs.org For instance, studies on histidine dipeptides have shown spectrally resolvable amide I components corresponding to different tautomers. nih.govacs.org
The IR spectrum of a protected histidine derivative would also exhibit characteristic bands for C-H, N-H, and C-N stretching and bending vibrations. The presence of the Boc protecting group would be confirmed by strong absorptions corresponding to the carbamate C=O and C-O stretches.
| Functional Group | **Expected Vibrational Frequency (cm⁻¹) ** | Reference |
| Amide I (Ester C=O stretch) | ~1740 | |
| Amide I (Boc C=O stretch) | ~1690 | |
| Imidazole Ring C=C, C=N stretching | 1600 - 1450 | |
| N-H Bending | 1650 - 1550 | |
| C-N Stretching | 1250 - 1020 | |
| C-O Stretching (Ester & Boc) | 1300 - 1100 |
This table provides approximate ranges for the expected IR absorptions. The exact peak positions can vary based on the molecular environment and physical state of the sample.
X-ray Crystallography for Elucidation of Solid-State Molecular Structure (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride can be grown, this technique can provide unambiguous information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
While specific X-ray crystallography data for Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride was not found in the searched literature, studies on similar molecules, such as L-histidine methyl ester dihydrochloride, have been conducted. researchgate.net Such analyses confirm the molecular structure and provide insights into the packing of the molecules in the crystal lattice. For example, the crystal structure of an azlactone of a histidine derivative has been determined, clarifying the configuration of the exocyclic double bond. mdpi.com The successful crystallization and analysis of related compounds suggest that obtaining the crystal structure of the title compound is feasible and would provide invaluable structural information.
Conformational Preferences and Rotational Barriers in Nα-Methylated Histidine Derivatives
Nα-methylation, the substitution of the amide proton with a methyl group, is a common strategy in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptides. rsc.orgnih.govresearchgate.net However, this modification profoundly alters the conformational properties of the amino acid residue.
Analysis of Dihedral Angles (e.g., χ1, ψ, φ) and Their Impact on Conformation
The conformation of an amino acid derivative is defined by a set of torsional or dihedral angles. The key angles include the backbone dihedrals phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N), and the side-chain dihedrals chi (χ). mdpi.comresearchgate.net For histidine, the primary side-chain angle, χ1 (N-Cα-Cβ-Cγ), dictates the orientation of the imidazole ring relative to the backbone. mdpi.com
The allowed values for these angles are often visualized on a Ramachandran plot (φ vs. ψ), which maps the sterically accessible conformational space. nih.govresearchgate.net Nα-methylation introduces significant steric hindrance that restricts the allowable (φ, ψ) combinations compared to non-methylated counterparts. The presence of the methyl group on the nitrogen atom limits rotation around the N-Cα bond (φ) and can influence the cis-trans isomerization of the preceding peptide bond (ω). researchgate.nettandfonline.com Specifically, N-methylation has been shown to lower the energy barrier for the cis/trans isomerization of the amide bond, making the cis conformation more accessible than in native peptides. rsc.orgnih.govresearchgate.net
The side-chain conformation (χ1) in histidine derivatives typically favors staggered rotamers (gauche+, gauche-, and trans) to minimize steric clashes. fccc.edu The preferred χ1 angle is often coupled to the backbone conformation, a phenomenon known as backbone-conformation-dependent rotamer preference. fccc.edu
Table 1: Representative Dihedral Angles for Amino Acid Derivatives This table illustrates typical dihedral angle values for different conformations. Specific values for this compound would require dedicated computational or experimental analysis.
| Conformation | φ (phi) | ψ (psi) | ω (omega) | Description |
| α-helix | -57° | -47° | 180° | Right-handed helix, common in proteins. |
| β-sheet | -139° | +135° | 180° | Extended sheet-like structure. |
| γ-turn | -75° | +66° | 180° | A tight turn involving three residues. nih.gov |
| Cis-peptide | Variable | Variable | 0° | Planar peptide bond in cis configuration. |
This interactive table is based on generalized data for peptides and serves as an illustrative guide. nih.gov
Influence of Nα-Methylation on Backbone and Side-Chain Conformations
The primary effect of Nα-methylation is the removal of the amide proton, which eliminates its ability to act as a hydrogen bond donor. tandfonline.com This has profound consequences for the secondary structure of peptides, often disrupting hydrogen-bond-stabilized structures like α-helices and β-sheets. rsc.org In a single amino acid derivative like this compound, the main impact is on local steric interactions.
The methyl group increases the steric bulk around the nitrogen atom, which can lead to:
Restricted φ angles: The rotation around the N-Cα bond is more hindered.
Altered ψ angles: To alleviate steric strain from the N-methyl group, the ψ angle may adopt values different from those preferred by non-methylated residues.
Modified Side-Chain Orientation: The steric pressure from the Nα-methyl group can influence the preferred rotamer of the histidine side chain (χ1 angle). Studies on related N-methylated aromatic amino acids have shown that N-methylation can destabilize certain side-chain conformations. edpsciences.org For instance, in N-methylated phenylalanine, an attractive interaction between the NH group and the π-orbitals of the aromatic ring is lost, altering rotamer stability. edpsciences.org A similar effect could be anticipated for the imidazole ring of histidine.
Role of the Imidazole-Boc Protection in Defining Conformational Space
The imidazole side chain of histidine is a versatile functional group that can exist in different protonation states and tautomers (Nτ-H or Nπ-H). nih.govmdpi.com Introducing a tert-butyloxycarbonyl (Boc) group onto one of the imidazole nitrogens fixes the tautomeric state and adds significant steric bulk. This modification has several conformational implications:
Steric Hindrance: The Boc group is large and will sterically clash with the peptide backbone and the surrounding solvent shell. This will heavily restrict the χ1 and χ2 rotational freedom of the side chain, favoring conformations where the bulky group is oriented away from the rest of the molecule.
Electronic Effects: The Boc group is electron-withdrawing, which will alter the electronic properties of the imidazole ring. While it prevents protonation, it also influences the ring's ability to participate in other non-covalent interactions like π-stacking.
Fixed Tautomerism: The placement of the Boc group on either the Nτ (tele) or Nπ (pros) nitrogen atom eliminates the dynamic equilibrium between the two tautomers, locking the side chain into a single form. mdpi.com This can be crucial, as the different tautomers can favor different conformations. nih.gov The synthesis of such protected histidines often requires careful control to achieve regioselectivity. nih.govthieme-connect.com
Computational Chemistry Approaches for Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
Given the complexity and flexibility of this compound, computational chemistry provides essential tools for exploring its conformational landscape and energetics.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure and energy of molecules. rsc.orgacs.org For the title compound, DFT would be used to:
Optimize Geometries: Find the lowest energy (most stable) three-dimensional structures of various possible conformers.
Calculate Relative Energies: Determine the energy differences between various conformers to predict their relative populations at equilibrium.
Analyze Electronic Properties: DFT calculations can reveal properties like charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). rsc.orgnih.govresearchgate.net Studies on N-methylated amino acids have shown that N-methylation generally leads to a higher energy HOMO and a decreased HOMO-LUMO gap, which can influence reactivity. rsc.orgnih.govresearchgate.net
Model Rotational Barriers: Calculate the energy profile for rotation around key dihedral angles (φ, ψ, χ1), providing insight into the molecule's flexibility. rsc.org
Functionals like B3LYP or long-range corrected functionals such as ωB97X-D are commonly used, often paired with basis sets like 6-311++G(d,p) to accurately capture both covalent and non-covalent interactions, including dispersion forces. rsc.orgnih.govbeilstein-journals.org
Table 2: Calculated Properties of N-Methylated vs. Native Amino Acid Derivatives (Ac-X-OMe) This table, based on findings from a DFT study on various amino acids including histidine, demonstrates the general effects of N-methylation. rsc.orgrsc.org
| Property | General Trend upon N-Methylation | Scientific Rationale |
| ClogP (Lipophilicity) | Increase | Replacement of N-H with N-CH3 reduces hydrogen bonding capacity with water. rsc.orgnih.govrsc.org |
| Dipole Moment | Increase | The addition of the methyl group alters the charge distribution, increasing overall polarity. rsc.orgnih.govresearchgate.net |
| Polarizability | Increase | N-methylated compounds are generally larger and have more electrons, leading to greater polarizability. rsc.orgrsc.org |
| Amide cis/trans Barrier (EA) | Decrease | Steric and electronic effects lower the energy required for rotation around the amide bond. rsc.orgnih.govresearchgate.net |
| ΔGsolv (Solvation Free Energy) | Becomes more negative | Despite increased lipophilicity, the higher dipole moment can lead to more favorable interactions with polar solvents like water. rsc.orgnih.govresearchgate.net |
This interactive table summarizes data from DFT studies on Ac-His-OMe and its N-methylated analogue. rsc.orgnih.govresearchgate.netrsc.org
Ab Initio and Semi-Empirical Methods for Conformational Landscapes
While DFT is highly accurate for specific conformers, exploring the entire conformational landscape can be computationally expensive. Other methods are often used in conjunction:
Ab Initio Methods: These "from first principles" methods, such as Møller-Plesset perturbation theory (e.g., MP2), can provide very high accuracy for calculating the energies of key conformers identified by other means. acs.org They are often used as a benchmark for DFT results. Combined strategies, integrating DFT with wave-function methods, have proven effective for accurately determining the properties of complex amino acids like histidine. nih.gov
Semi-Empirical Methods: Methods like AM1 and PM3 are much faster than DFT or ab initio calculations. researchgate.net While less accurate, they are suitable for initial, broad conformational searches to identify a large number of potential low-energy structures. These candidate structures can then be re-optimized and their energies refined using more accurate DFT or ab initio calculations. researchgate.netcdnsciencepub.com
This hierarchical approach, starting with broad but less accurate searches and progressively refining with more rigorous methods, is a standard strategy for the comprehensive conformational analysis of flexible molecules like Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride.
Molecular Dynamics Simulations to Explore Dynamic Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the time-dependent behavior of molecules. For a modified amino acid derivative like this compound, MD simulations can illuminate the flexibility of the molecule, the accessible conformational states, and the transitions between them in a simulated environment, such as in a solvent like water. unibo.it The dynamic nature of biological molecules is often central to their function, and understanding these dynamics at an atomic level is crucial. researchgate.net
In a typical MD simulation study of a peptide or its derivative, the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are integrated over time to trace the trajectory of each atom. Such simulations can be run for nanoseconds or even microseconds to observe significant conformational changes. unibo.it
Table 1: Representative Dihedral Angles for Conformational Analysis
| Dihedral Angle | Atoms Defining the Angle | Typical Range in Peptides | Expected Influence in this compound |
| φ (phi) | C'-N-Cα-C' | -180° to +180° | N-methylation may restrict the allowed range compared to non-methylated histidine. |
| ψ (psi) | N-Cα-C'-N | -180° to +180° | The methyl ester group may influence the rotational freedom around this bond. |
| χ1 (chi1) | N-Cα-Cβ-Cγ | -180° to +180° | Rotation around this bond determines the orientation of the imidazole ring relative to the backbone. |
| χ2 (chi2) | Cα-Cβ-Cγ-Nδ | -180° to +180° | This angle, along with χ1, defines the overall side-chain conformation. |
This table presents a generalized view of dihedral angles relevant for the conformational analysis of amino acid derivatives. The specific values for this compound would be determined through detailed computational studies.
Intramolecular Interactions Governing Conformational Stability
The conformational stability of this compound is governed by a delicate balance of various intramolecular interactions. These non-covalent forces, though weak individually, collectively determine the molecule's preferred three-dimensional structure.
Hydrogen Bonding: Intramolecular hydrogen bonds are critical in stabilizing specific conformations. In protonated histidine derivatives, strong intramolecular hydrogen bonding between the amino group and the imidazole ring nitrogen has been shown to be a key stabilizing factor. nih.gov In this compound, potential hydrogen bonds could form between the N-H of the protonated α-amino group and one of the nitrogen atoms of the imidazole ring, or with the carbonyl oxygen of the Boc or methyl ester groups. The presence of the Boc group on the imidazole ring, however, may sterically hinder or prevent some of these interactions. Backbone protection, in general, is known to minimize the formation of hydrogen bonds that can lead to aggregation. ug.edu.pl
Electrostatic Interactions: As this compound is a hydrochloride salt, the α-amino group is protonated and carries a positive charge. This charge can engage in electrostatic interactions with the partial negative charges on the oxygen atoms of the carbonyl groups (Boc and methyl ester) and the nitrogen atoms of the imidazole ring. These interactions, which can be either attractive or repulsive depending on the geometry, are highly sensitive to the dielectric constant of the surrounding medium. nih.gov The formation of intramolecular salt bridges, a type of electrostatic interaction, is known to decrease the flexibility of the molecular backbone. nih.gov
Table 2: Summary of Key Intramolecular Interactions
| Interaction Type | Potential Locus in this compound | Consequence |
| Hydrogen Bonding | Between protonated Nα-H and carbonyl oxygens or imidazole nitrogens. | Stabilization of specific folded conformations. |
| Steric Hindrance | Bulky Boc group on the imidazole ring; Methyl group on the α-nitrogen. | Restriction of torsional angles (χ1, φ), leading to a more defined conformation. |
| Electrostatic Interactions | Between the positively charged NαH2+ and electronegative atoms (O, N). | Can lead to the formation of stabilizing salt bridges, reducing backbone flexibility. nih.gov |
This table summarizes the principal intramolecular forces at play in this compound, based on established principles from related chemical systems.
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride |
| Boc | tert-butyloxycarbonyl |
Stereochemical Integrity and Racemization Studies Pertaining to Nα Methyl L Histidine N Boc Methyl Ester Hydrochloride
Mechanisms of Racemization and Epimerization in Histidine and its Derivatives during Synthesis
Racemization and epimerization are processes that lead to the loss of stereochemical integrity at the α-carbon of an amino acid. In the context of peptide synthesis, these side reactions are most likely to occur during the activation of the carboxyl group, a necessary step for amide bond formation. For histidine and its derivatives, two primary mechanisms are responsible for racemization.
The first and most predominant mechanism involves the formation of an optically labile oxazol-5(4H)-one intermediate. This occurs when the carboxyl group of an N-protected amino acid is activated. The activated carboxyl group can be attacked by the oxygen of the urethane (B1682113) protecting group (like Boc), leading to the formation of a five-membered ring. The α-proton of this oxazolone (B7731731) is highly acidic and can be easily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, resulting in a mixture of L- and D-isomers.
The second mechanism, which is particularly relevant for histidine, is direct enolization through intramolecular base catalysis. The imidazole (B134444) ring of the histidine side chain can act as an internal base, abstracting the α-proton of the activated carboxyl group. nih.govpeptide.com Specifically, the lone pair of electrons on the π-nitrogen (N-π) of the imidazole ring is in close proximity to the α-hydrogen, facilitating its removal and the formation of an achiral enolate. amazonaws.comcem.com This intramolecular assistance makes histidine derivatives especially prone to racemization compared to other amino acids. peptide.com The basicity of the imidazole moiety, therefore, presents a significant challenge in maintaining the stereochemical purity of histidine-containing peptides during their synthesis. nih.govmdpi.com
Strategies to Mitigate Racemization during the Synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride and Peptide Coupling
Several strategies have been developed to minimize the risk of racemization during the synthesis and coupling of histidine derivatives. These methods focus on controlling the reaction conditions and utilizing appropriate protecting groups and coupling reagents.
Imidazole Protection: A key strategy to suppress racemization in histidine derivatives is the protection of the imidazole nitrogen. peptide.com By attaching a protecting group to the imidazole ring, its basicity can be reduced, thereby diminishing its ability to act as an intramolecular catalyst for α-proton abstraction. For Boc-protected histidine, common imidazole protecting groups include the benzyloxymethyl (Bom) group and the tert-butyloxycarbonyl (Boc) group itself. peptide.comnih.gov The use of Fmoc-His(Boc)-OH, for instance, has been shown to significantly reduce epimerization compared to derivatives with other protecting groups like trityl (Trt), especially at elevated temperatures used in microwave-assisted peptide synthesis. amazonaws.com
Choice of Coupling Reagents and Additives: The selection of the coupling reagent and the use of additives are crucial in controlling racemization. Carbodiimide-based reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) can promote oxazolone formation and thus racemization. nih.gov The addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are more reactive towards the amine component than towards cyclization to the oxazolone. peptide.comacs.org The use of hindered amines, such as collidine, can also help minimize racemization. nih.gov Furthermore, the simultaneous use of HOBt and Cu²⁺ ions has been reported to be highly effective in preventing epimerization during carbodiimide-mediated couplings. nih.gov
Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, solvent, and reaction time is essential. Lowering the reaction temperature can significantly reduce the rate of racemization. nih.gov The choice of solvent also plays a role, with polar solvents sometimes increasing the rate of epimerization. u-tokyo.ac.jp In solid-phase peptide synthesis (SPPS), minimizing the pre-activation time of the amino acid can also limit the extent of racemization. acs.org
The following table summarizes the effect of different protective groups and coupling conditions on histidine epimerization during peptide synthesis, providing insights applicable to the handling of H-N-Me-His(Boc)-OMe.HCl.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | 50 °C for 10 min | 6.8 | amazonaws.com |
| Fmoc-His(Boc)-OH | 50 °C for 10 min | 0.18 | amazonaws.com |
| Fmoc-His(Trt)-OH | 90 °C for 2 min | >16 | amazonaws.com |
| Fmoc-His(Boc)-OH | 90 °C for 2 min | 0.81 | amazonaws.com |
Assessment of Stereochemical Purity via Advanced Chiral Analytical Methods
The accurate determination of the enantiomeric purity of this compound and related peptide intermediates is crucial. Several advanced analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for separating enantiomers. This can be achieved in two ways:
Indirect Method: The amino acid derivative is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.gov
Direct Method: The underivatized amino acid derivative is separated on a chiral stationary phase (CSP). Various CSPs are commercially available that can effectively resolve amino acid enantiomers. sigmaaldrich.com This direct analysis is often preferred as it avoids the extra derivatization step. nih.gov
Gas Chromatography (GC): Chiral GC is another effective method for the separation of volatile amino acid derivatives on a chiral stationary phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents or chiral derivatizing agents. These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum. researchgate.net The ratio of the integrals of these distinct signals corresponds to the enantiomeric ratio.
Enzymatic Methods: Enzymatic assays can also be employed to assess stereochemical purity. These methods utilize enzymes that are specific for one enantiomer, allowing for the quantification of the other. nih.gov
The table below provides a comparison of these analytical methods for the assessment of chiral purity.
| Analytical Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomers. | High resolution, high sensitivity, applicable to a wide range of compounds. | May require derivatization, method development can be time-consuming. |
| Chiral GC | Separation of volatile derivatives on a chiral stationary phase. | High efficiency and resolution. | Requires derivatization to increase volatility, not suitable for non-volatile compounds. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require specialized chiral agents. |
| Enzymatic Methods | Enzyme-catalyzed reaction specific to one enantiomer. | High specificity. | Limited to specific amino acids for which suitable enzymes are available. |
Impact of Nα-Methylation and Imidazole Protection on Chiral Stability
The structural features of this compound, namely the Nα-methylation and the Boc protection on the α-amino group, have distinct effects on its chiral stability.
Nα-Methylation: The presence of a methyl group on the α-nitrogen can influence the conformational flexibility of the amino acid residue. N-methylation can lead to an increase in lipophilicity and aqueous solubility. rsc.org While direct studies on the impact of Nα-methylation on the racemization of histidine are limited, it is known that N-methylated amino acids can still be susceptible to racemization under basic conditions during the activation step. nih.gov The electronic and steric effects of the Nα-methyl group could potentially influence the acidity of the α-proton and the stability of the corresponding enolate, thereby affecting the rate of racemization.
Imidazole Protection (Implicit): In the provided compound name, "His(Boc)," the Boc group is typically understood to be on the α-amino group. However, if it were on the imidazole ring, it would significantly enhance chiral stability. Protecting the imidazole nitrogen, as discussed previously, is a primary strategy to prevent intramolecular base catalysis of racemization. A Boc group on the imidazole ring would reduce its basicity and sterically hinder its access to the α-proton. The use of Fmoc-His(Boc)-OH, where Boc protects the imidazole, has demonstrated superior performance in suppressing epimerization during peptide synthesis. amazonaws.com
Nα-Boc Protection: The tert-butyloxycarbonyl (Boc) group on the α-amino nitrogen is a standard protecting group in peptide synthesis. While the primary mechanism of racemization involves the activation of the carboxyl group, the nature of the Nα-protecting group can influence the propensity for oxazolone formation. The Boc group is generally considered effective in suppressing racemization during peptide coupling when appropriate coupling reagents and conditions are used. acs.org
Advanced Applications and Synthetic Utility of Nα Methyl L Histidine N Boc Methyl Ester Hydrochloride
Advanced Building Block in Solid-Phase and Solution-Phase Peptide Synthesis
The incorporation of N-methylated amino acids into peptides is a well-established strategy for enhancing their pharmacological profiles. N-methylation can increase metabolic stability by preventing enzymatic degradation, improve membrane permeability and bioavailability, and modulate receptor affinity and selectivity. researchgate.net Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride is a key reagent in this context, providing a ready-to-use, protected version of N-methyl histidine for both solid-phase peptide synthesis (SPPS) and solution-phase methods. chemimpex.comgreyhoundchrom.com
The integration of N-methylated amino acids, particularly histidine derivatives, into peptide chains is not without its difficulties. The steric hindrance caused by the Nα-methyl group can significantly slow down the rate of amide bond formation compared to their non-methylated counterparts. Furthermore, the histidine residue itself is notoriously susceptible to racemization during the activation step of peptide coupling, a problem attributed to the basicity of the nearby imidazole (B134444) ring's lone pair electrons. cem.com
Key challenges include:
Reduced Coupling Efficiency: The Nα-methyl group sterically hinders the approach of the activated carboxyl group of the incoming amino acid, requiring more forceful coupling conditions or specialized reagents. nih.gov
Racemization: The imidazole side chain of histidine can facilitate the abstraction of the α-proton during activation, leading to a loss of stereochemical integrity. cem.com Protecting the imidazole nitrogen, in this case with a Boc group, is a critical strategy to mitigate this side reaction. peptide.com
Protecting Group Stability: In Boc-based SPPS, the side-chain Boc group on the histidine can be prematurely removed during the N-terminal Boc deprotection steps, which utilize strong acids like trifluoroacetic acid (TFA). peptide.compeptide2.com
To overcome these obstacles, several strategies have been developed and are routinely employed in peptide synthesis. The choice of strategy often depends on the specific peptide sequence and the synthetic methodology (solid-phase vs. solution-phase).
| Challenge | Mitigation Strategy | Description |
| Steric Hindrance | Use of potent coupling reagents | Reagents like HATU, HCTU, or COMU are often more effective than standard carbodiimides for coupling sterically hindered N-methylated amino acids. |
| Increased reaction time and/or temperature | Allowing the coupling reaction to proceed for longer or at a slightly elevated temperature can help drive the reaction to completion. | |
| Generation of acyl N-methylimidazolium cations | A method that generates highly reactive intermediates in situ, accelerated by a Brønsted acid, has been shown to be effective for forming amide bonds with N-methylated amino acids. nih.gov | |
| Racemization | Imidazole Side-Chain Protection | The use of protecting groups on the imidazole nitrogen, such as Boc, Tosyl (Tos), or Trityl (Trt), reduces the basicity of the ring and suppresses its participation in α-proton abstraction. peptide.com |
| Use of Racemization-Suppressing Additives | Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are commonly included in coupling reactions to minimize racemization. | |
| Protecting Group Management | Orthogonal Protection Schemes | In Fmoc-based SPPS, the acid-labile Boc group on the histidine side chain is stable to the basic conditions used for N-terminal Fmoc removal, providing an effective orthogonal strategy. peptide.com |
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net Nα-methylation is a minimal but powerful modification in the design of such molecules. The substitution of an amide proton with a methyl group eliminates a hydrogen bond donor, which can have profound effects on the peptide's conformation.
The incorporation of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride allows for the synthesis of peptidomimetics where the conformational flexibility of the peptide backbone is reduced. This conformational constraint can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target. researchgate.net Furthermore, these N-methylated analogues often exhibit increased resistance to proteases and enhanced cell permeability. researchgate.net Researchers utilize this building block to create stable foldamers—non-natural oligomers that adopt specific, well-defined secondary structures—and to control the side-chain torsional angles (χ-space), which is critical for optimizing interactions with biological receptors. researchgate.netmdpi.com
Precursor for the Synthesis of Novel Histidine Derivatives and Analogues
Beyond its direct use in peptide synthesis, H-N-Me-His(Boc)-OMe.HCl serves as a valuable starting material for the creation of more complex histidine derivatives. The protected functional groups allow for selective chemical modifications at other positions of the molecule.
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. By systematically modifying a lead compound and assessing the impact on its biological activity, researchers can identify the key structural features required for efficacy. Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride is an ideal precursor for SAR studies involving peptides and small molecules containing a histidine motif.
Its use allows chemists to probe several critical parameters:
Impact of Nα-methylation: By comparing the activity of a peptide with and without the N-methyl group at a specific histidine residue, its role in receptor binding, conformation, and metabolic stability can be determined. nih.gov
Side-Chain Modification: After deprotection of the imidazole nitrogen, the side chain can be further functionalized to explore interactions with the biological target.
C-Terminus Derivatization: The methyl ester can be hydrolyzed to the free acid or converted to various amides, allowing for exploration of the C-terminal requirements for activity.
The imidazole side chain of histidine is a well-known and efficient ligand for various metal ions, playing a crucial role in the structure and function of metalloproteins. nih.gov This natural affinity has been exploited to design and synthesize novel chelating agents for applications in catalysis, bio-inorganic chemistry, and medicine.
Histidine derivatives can be used to create ligands that selectively bind to specific metal ions. sigmaaldrich.com The Nα-methyl group in this compound can influence the coordination geometry and stability of the resulting metal complex. While the Boc group on the imidazole nitrogen would need to be removed to enable metal binding at that site, the protected precursor allows for the construction of a larger molecular scaffold before the chelation site is revealed. Methylation of the imidazole nitrogen itself is known to affect the chelation of divalent metal ions. nih.gov The specificity of the interaction between the imidazole group and certain metals makes these derivatives particularly useful for the selective extraction and sensing of metal ions. nih.gov
| Metal Ion | Relevance to Histidine Chelation |
| Copper (Cu²⁺) | Forms strong complexes with the imidazole ring; histidine derivatives are highly effective for Cu²⁺ binding and extraction. nih.gov |
| Zinc (Zn²⁺) | A key metal in many enzymes (e.g., zinc-finger proteins) where histidine residues are common coordinating ligands. |
| Nickel (Ni²⁺) | Used in immobilized metal affinity chromatography (IMAC) where poly-histidine tags on recombinant proteins bind to Ni²⁺-chelated resins. |
| Cobalt (Co²⁺) | Can also be chelated by histidine motifs and is used in various biochemical studies. nih.gov |
| Iron (Fe²⁺/Fe³⁺) | Histidine is a ligand for iron in heme proteins and other iron-containing enzymes. |
Role in the Development of Novel Organic Reactions and Methodologies
The unique structural characteristics of this compound make it a useful substrate for the development and optimization of new synthetic reactions. As peptide synthesis methodologies evolve, there is a continuous need for robust methods that can handle challenging building blocks, such as sterically hindered N-methylated amino acids. nih.gov
This compound can serve as a benchmark substrate for testing new coupling reagents, catalysts, or reaction conditions designed to improve the efficiency of amide bond formation with N-alkylated amino acids. Furthermore, related histidine esters are known to participate in specific name reactions. For instance, L-Histidine methyl ester is a reactant in the Pictet-Spengler reaction to synthesize imidazopyridine derivatives. sigmaaldrich.com The Nα-methylated analogue offers a platform to explore variations of such cyclization reactions, potentially leading to novel heterocyclic scaffolds with interesting biological properties. Its use can help push the boundaries of current synthetic capabilities, contributing to the broader field of organic chemistry.
Sustainable Synthesis and Process Development for Large-Scale Applications
The industrial-scale production of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride is increasingly governed by the principles of sustainable synthesis and process optimization. As a crucial building block in the synthesis of complex peptides and pharmaceuticals, developing environmentally benign and efficient manufacturing processes is paramount. This section explores the integration of green chemistry principles and the application of flow chemistry and automation to enhance the production of this vital compound.
Integration of Green Chemistry Principles in Production of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride
The application of green chemistry principles to the synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride aims to minimize the environmental impact of the manufacturing process. This involves a holistic approach that considers all aspects of the chemical lifecycle, from starting materials to waste generation. Key areas of focus include the use of greener solvents, atom economy, and the reduction of hazardous reagents.
Traditional peptide synthesis and the production of protected amino acids often rely on hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Research efforts are now directed towards replacing these with more sustainable alternatives. Propylene (B89431) carbonate, for example, has been identified as a viable green polar aprotic solvent that can substitute for both DCM and DMF in peptide synthesis. rsc.org The use of aqueous environments or bio-based solvents is also being explored to reduce the reliance on volatile organic compounds. advancedchemtech.com
Another core principle of green chemistry is maximizing atom economy, which entails designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. In the context of producing Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, this involves optimizing the protection and methylation steps to minimize the formation of byproducts. The use of protecting groups that can be removed under mild and environmentally friendly conditions is a key consideration. rsc.org For instance, the Boc (tert-butyloxycarbonyl) protecting group is advantageous as its removal typically yields benign byproducts like carbon dioxide and tert-butanol.
| Green Chemistry Principle | Application in the Synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride | Potential Impact |
| Use of Greener Solvents | Replacing traditional solvents like DMF and DCM with alternatives such as propylene carbonate or aqueous systems. rsc.orgadvancedchemtech.com | Reduction of hazardous waste and improved worker safety. |
| Atom Economy | Optimizing reaction pathways to incorporate the maximum number of reactant atoms into the final product. | Minimized byproduct formation and more efficient use of resources. |
| Catalytic Reagents | Employing catalytic methods for N-methylation instead of stoichiometric reagents. | Reduced waste generation and milder reaction conditions. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the histidine backbone. | Decreased reliance on fossil fuels and a more sustainable supply chain. |
Utilization of Flow Chemistry and Automation for Enhanced Efficiency
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch production methods for the large-scale synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride. amidetech.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. chimia.ch This level of control often leads to higher yields, improved product purity, and enhanced safety. amidetech.com
One of the primary benefits of flow chemistry is the ability to perform reactions at elevated temperatures and pressures safely. vapourtec.com This can accelerate reaction rates, leading to significantly shorter production times compared to batch processes. For the synthesis of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, this could translate to more efficient methylation and protection steps. The high surface-area-to-volume ratio in flow reactors also facilitates rapid heat exchange, preventing the formation of hotspots and reducing the risk of side reactions. nih.gov
Automation is a key component of modern flow chemistry systems. nih.gov Automated platforms can precisely control reagent addition, monitor reaction progress in real-time, and perform in-line purification, leading to a more streamlined and efficient process. amidetech.comnih.gov This not only reduces the need for manual intervention but also ensures greater consistency and reproducibility between batches. For a high-value compound like Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride, the precision afforded by automation is critical for meeting stringent quality standards.
The integration of flow chemistry and automation can also contribute to the sustainability of the manufacturing process. Continuous flow systems typically use smaller volumes of solvents and reagents compared to their batch counterparts, leading to a reduction in waste. vapourtec.com The ability to optimize reactions quickly and efficiently also minimizes the consumption of raw materials.
| Feature | Batch Chemistry | Flow Chemistry | Advantages for Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride Synthesis |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. chimia.ch | Higher yields and purity. |
| Safety | Potential for thermal runaways in large-scale reactions. | Enhanced heat transfer and smaller reaction volumes improve safety. nih.gov | Safer handling of exothermic reactions. |
| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by running the system for longer durations. | More straightforward transition from laboratory to industrial production. |
| Efficiency | Longer reaction times and manual workup. | Accelerated reaction rates and potential for in-line purification. nih.gov | Reduced production time and operational costs. |
Emerging Research Directions and Future Outlook for Nα Methyl L Histidine N Boc Ome.hcl
The study of Nα-Methyl-L-Histidine(N-Boc)-Methyl Ester Hydrochloride and its derivatives is entering a new phase, driven by advancements in synthetic methodologies, analytical techniques, and computational tools. This chapter explores the emerging research directions that are poised to expand the utility of this compound and its analogs. The future outlook is shaped by the integration of artificial intelligence in synthesis, the development of sophisticated protecting group strategies, the rise of biocatalysis, advanced reaction monitoring, and the application of these molecules in cutting-edge interdisciplinary fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
